molecular formula C7H8FNO3S B1384934 3-Fluoro-4-methoxybenzenesulfonamide CAS No. 874767-60-9

3-Fluoro-4-methoxybenzenesulfonamide

Cat. No. B1384934
CAS RN: 874767-60-9
M. Wt: 205.21 g/mol
InChI Key: JCPWNWBBZNNHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methoxybenzenesulfonamide is a chemical compound with the CAS Number: 874767-60-9 . It has a molecular weight of 205.21 . The IUPAC name for this compound is 3-fluoro-4-methoxybenzenesulfonamide .


Molecular Structure Analysis

The InChI code for 3-Fluoro-4-methoxybenzenesulfonamide is 1S/C7H8FNO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11) . This code provides a detailed description of the molecule’s structure.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics in Corrosion Inhibition

3-Fluoro-4-methoxybenzenesulfonamide derivatives have been studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations indicate their effectiveness in reducing corrosion, making them potential candidates for protective coatings in various industrial applications (Kaya et al., 2016).

Structural Analysis in Crystal Engineering

The structural characteristics of derivatives of 3-Fluoro-4-methoxybenzenesulfonamide have been analyzed, providing insights into the formation of different dimensional architectures in crystal engineering. These findings have implications for materials science, particularly in designing materials with specific structural properties (Rodrigues et al., 2015).

Electrophilic Fluorination in Organic Synthesis

A study on N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), an analogue of 3-Fluoro-4-methoxybenzenesulfonamide, demonstrates its use in improving the enantioselectivity of products in organic synthesis. This has significant implications for the development of enantioselective synthesis processes in medicinal chemistry (Yasui et al., 2011).

Anticancer Potentials in Pharmacology

Research involving derivatives of 3-Fluoro-4-methoxybenzenesulfonamide shows promising anticancer effects, particularly in treating gastrointestinal adenocarcinoma. These compounds have exhibited significant inhibitory activity against various cancer cell lines, suggesting their potential as lead compounds in cancer therapy (Tsai et al., 2016).

Drug-Tubulin Interactions in Drug Development

Investigations into the binding of sulfonamide drugs, including derivatives of 3-Fluoro-4-methoxybenzenesulfonamide, to the colchicine site of tubulin have been conducted. This research is crucial in the development of novel antimitotic agents, as these compounds inhibit tubulin polymerization, a key process in cell division and a target for cancer therapies (Banerjee et al., 2005).

Safety and Hazards

3-Fluoro-4-methoxybenzenesulfonamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While there isn’t specific information on the future directions of 3-Fluoro-4-methoxybenzenesulfonamide, it’s worth noting that similar compounds are being studied for their antitumor properties . This suggests potential future research directions in the field of cancer treatment.

properties

IUPAC Name

3-fluoro-4-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPWNWBBZNNHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289699
Record name 3-Fluoro-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methoxybenzenesulfonamide

CAS RN

874767-60-9
Record name 3-Fluoro-4-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874767-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methoxybenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201289699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-methoxybenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-methoxybenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-methoxybenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-methoxybenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4-methoxybenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.